Chemical properties and molecular weight of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Chemical properties and molecular weight of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Compound Identification and Overview
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a chiral organic compound featuring a pyrrolidine ring linked to a 4-iodophenoxy group via a methylene ether bridge. The stereochemistry at the C2 position of the pyrrolidine ring is specified as (S). This molecule incorporates several structural motifs of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The 4-iodophenyl group serves as a versatile handle for further chemical modification, such as cross-coupling reactions, or for the introduction of a radiolabel for imaging studies.
This document provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, and validated methods for its structural and purity confirmation.
Compound Identifiers:
| Identifier | Value |
| Chemical Name | (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine |
| Molecular Formula | C₁₁H₁₄INO |
| Molecular Weight | 303.14 g/mol [1] |
| Canonical SMILES | C1CC(N1)COC2=CC=C(C=C2)I |
2D Chemical Structure:
Caption: 2D structure of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Experimental values are provided where available; otherwise, computationally predicted values from reliable sources are used.
| Property | Value | Source |
| Molecular Weight | 303.14 g/mol | Calculated |
| Molecular Formula | C₁₁H₁₄INO | Calculated |
| Appearance | Predicted: Off-white to light brown solid/oil | - |
| XLogP3 | 2.5 | Predicted[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Polar Surface Area | 21.3 Ų | Calculated[1] |
| Rotatable Bond Count | 3 | Calculated |
Synthesis and Purification Protocol
The synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is most effectively achieved via a Williamson ether synthesis.[2][3][4] This method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-iodophenol acts as the nucleophile, attacking an activated form of (2S)-2-(hydroxymethyl)pyrrolidine.
Caption: Synthetic workflow for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.
Detailed Synthesis Protocol
Step 1: N-protection of (2S)-2-(hydroxymethyl)pyrrolidine
-
Dissolve (2S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S)-2-(hydroxymethyl)pyrrolidine.
Step 2: Tosylation of the protected alcohol
-
Dissolve N-Boc-(2S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(2S)-2-(tosyloxymethyl)pyrrolidine.
Step 3: Williamson Ether Synthesis [5][6]
-
To a solution of 4-iodophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide.
-
Add a solution of N-Boc-(2S)-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in DMF.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Cool to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Deprotection of the Pyrrolidine Nitrogen
-
Dissolve the crude product from Step 3 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide.
-
Rationale: The ammonium hydroxide is added to the mobile phase to prevent the basic pyrrolidine nitrogen from interacting strongly with the acidic silica gel, which can cause peak tailing and poor separation.
-
-
Procedure:
-
Load the crude product onto the silica gel column.
-
Elute with the solvent gradient, collecting fractions.
-
Monitor fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine as a pure compound.
-
Structural Elucidation and Quality Control
A panel of analytical techniques is required to confirm the identity and purity of the synthesized compound.[7] This self-validating system ensures the material meets the standards for use in research and development.
Caption: Analytical workflow for structural and purity validation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing primary evidence of a successful synthesis.[8][9][10]
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).
-
Protocol:
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Infuse the solution directly or inject it into an LC-MS system.
-
Acquire data in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 304.02. The isotopic pattern should be consistent with the presence of one iodine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of each hydrogen and carbon atom.[11][12][13]
-
Technique: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two sets of doublets in the δ 6.5-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Ether Protons (-O-CH₂-): A multiplet (likely a doublet of doublets) around δ 3.9-4.2 ppm.
-
Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm.
-
Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
-
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon attached to iodine will be significantly shifted upfield (around δ 80-90 ppm).
-
Methylene Ether Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
-
Pyrrolidine Carbons: Four distinct signals in the δ 25-65 ppm range.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final compound.[14]
-
Technique: Reversed-Phase HPLC with UV detection.
-
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). For example, a 20-minute gradient from 10% to 90% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the iodophenyl chromophore absorbs, typically around 220-230 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase and inject 10 µL.
-
-
Expected Result: A single major peak in the chromatogram. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. The target purity for research applications is typically >95%.[15]
Potential Applications and Future Research
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a valuable building block for several advanced applications:
-
Medicinal Chemistry: The structure can serve as a scaffold for the synthesis of novel therapeutic agents. The pyrrolidine moiety is a key component of many CNS-active drugs, and the iodophenyl group can be used in Suzuki, Sonogashira, or other cross-coupling reactions to generate libraries of analogues for structure-activity relationship (SAR) studies.
-
Radiolabeling and Molecular Imaging: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). The resulting radiolabeled compound could be used as a probe in single-photon emission computed tomography (SPECT) or for in vitro autoradiography studies to investigate biological targets.
-
Fragment-Based Drug Discovery: The molecule itself can be screened as a fragment against various biological targets. The iodine atom provides a site for potential halogen bonding, which can be a key interaction in ligand-protein binding.
Future research should focus on exploring these avenues, beginning with the use of this compound in parallel synthesis to create a diverse library of derivatives for biological screening.
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